1,3-Benzodioxol-5-yl[4-(4-methoxyphenyl)piperazin-1-yl]methanone
CAS No.:
Cat. No.: VC10989734
Molecular Formula: C19H20N2O4
Molecular Weight: 340.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H20N2O4 |
|---|---|
| Molecular Weight | 340.4 g/mol |
| IUPAC Name | 1,3-benzodioxol-5-yl-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C19H20N2O4/c1-23-16-5-3-15(4-6-16)20-8-10-21(11-9-20)19(22)14-2-7-17-18(12-14)25-13-24-17/h2-7,12H,8-11,13H2,1H3 |
| Standard InChI Key | DVXVRVUUEKLDLO-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4 |
Introduction
The compound 1,3-Benzodioxol-5-yl[4-(4-methoxyphenyl)piperazin-1-yl]methanone is a synthetic organic molecule that incorporates both a benzodioxole ring and a piperazine moiety. This structure suggests potential applications in pharmaceutical chemistry due to the presence of these pharmacophores, which are commonly found in drugs with various biological activities.
Synthesis and Preparation
While specific synthesis details for 1,3-Benzodioxol-5-yl[4-(4-methoxyphenyl)piperazin-1-yl]methanone are not available, related compounds often involve reactions that combine benzodioxole and piperazine derivatives. For example, the synthesis of similar compounds might involve condensation reactions or the use of phosgene to form amide bonds .
Related Compounds and Their Applications
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1-(1,3-Benzodioxol-5-yl)-3-[4-(4-methoxyphenyl)piperazino]-1-propanone: This compound has a similar structure and is listed with various synonyms and identifiers .
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3-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-1-phenylurea: This compound incorporates a benzodioxole and piperazine moiety into a urea structure, highlighting the versatility of these pharmacophores in drug design .
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N-[2-(1,3-benzodioxol-5-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-3,3-dimethylbutanamide: Another related compound with a similar structure, indicating the interest in exploring these moieties for pharmaceutical applications .
Data Table: Comparison of Related Compounds
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